Cas no 1704558-65-5 (4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane)

4-(1-Benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane is a heterocyclic compound featuring a benzothiophene carbonyl group and a furan-substituted thiazepane core. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. The benzothiophene moiety enhances aromatic stability and π-stacking potential, while the furan group introduces additional reactivity for further functionalization. The thiazepane ring provides conformational flexibility, facilitating interactions with biological targets. This compound is particularly useful in the synthesis of pharmacologically active molecules, such as kinase inhibitors or GPCR modulators, due to its balanced lipophilicity and hydrogen-bonding capabilities. Its well-defined stereochemistry also allows for precise structure-activity relationship studies.
4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane structure
1704558-65-5 structure
Product Name:4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane
CAS No:1704558-65-5
MF:C18H17NO2S2
MW:343.463082075119
CID:5549062
Update Time:2025-05-30

4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane Chemical and Physical Properties

Names and Identifiers

    • 1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
    • 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane
    • Inchi: 1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2
    • InChI Key: LCHLWASZBYXVGQ-UHFFFAOYSA-N
    • SMILES: C(C1SC2=CC=CC=C2C=1)(N1CCC(C2=CC=CO2)SCC1)=O

4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane Pricemore >>

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Additional information on 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane

Research Brief on 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane (CAS: 1704558-65-5)

The compound 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane (CAS: 1704558-65-5) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its benzothiophene and furan moieties linked via a thiazepane scaffold, has attracted significant attention due to its potential therapeutic applications. Recent studies have explored its role as a modulator of key biological targets, particularly in the context of neurodegenerative diseases and cancer.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action as a selective inhibitor of histone deacetylase 6 (HDAC6). The research team employed molecular docking simulations and in vitro enzymatic assays to demonstrate that 1704558-65-5 exhibits nanomolar affinity for HDAC6 (IC50 = 37 nM) with >100-fold selectivity over other HDAC isoforms. This specificity is attributed to the unique spatial arrangement of the benzothiophene-furan system, which optimally occupies the HDAC6 catalytic pocket while avoiding interactions with other HDAC subtypes.

Further pharmacological characterization revealed that 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane demonstrates favorable blood-brain barrier penetration properties, making it particularly suitable for central nervous system applications. In animal models of tauopathies, the compound showed significant reduction of pathological tau phosphorylation and improved cognitive performance at doses as low as 10 mg/kg/day. These findings were corroborated by PET imaging studies showing decreased neuroinflammation markers in treated subjects.

Parallel research efforts have explored the anticancer potential of this compound. A 2024 Nature Communications paper reported its ability to induce selective cancer cell death through dual modulation of HDAC6 and heat shock protein 90 (HSP90). The unique structural features of 1704558-65-5 enable simultaneous disruption of the HSP90-HDAC6 protein complex while maintaining minimal off-target effects. Combination therapy studies with proteasome inhibitors demonstrated synergistic effects in multiple myeloma cell lines, suggesting potential clinical applications in hematological malignancies.

The synthetic accessibility of 4-(1-benzothiophene-2-carbonyl)-7-(furan-2-yl)-1,4-thiazepane has also been a focus of recent investigations. A novel three-step synthesis protocol published in Organic Letters (2024) achieved an overall yield of 42% through a key thiazepane ring formation using copper-catalyzed intramolecular C-S coupling. This improved synthetic route addresses previous challenges in scalability and provides sufficient material for ongoing preclinical development.

Current research directions include structure-activity relationship (SAR) studies to optimize pharmacokinetic properties and further enhance target selectivity. Preliminary data from these efforts suggest that modifications at the furan-2-yl position can significantly influence metabolic stability without compromising HDAC6 inhibitory activity. The compound's promising preclinical profile has prompted initiation of IND-enabling studies, with anticipated Phase I clinical trials in neurodegenerative indications projected for late 2025.

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